
2-(哌啶-1-基)喹啉-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Piperidin-1-yl)quinoline-3-carbaldehyde is an organic compound with the molecular formula C15H16N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a piperidine ring attached to the quinoline structure
科学研究应用
2-(Piperidin-1-yl)quinoline-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential antimalarial agents and cholinesterase inhibitors
Materials Science: It is employed in the synthesis of novel bis-quinolin-3-yl chalcones with unique photophysical properties.
Biological Research: It is used as a biochemical tool in proteomics research.
准备方法
Synthetic Routes and Reaction Conditions
2-(Piperidin-1-yl)quinoline-3-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack formylation of N-arylacetamides, followed by the reaction of the resulting aldehydes with piperidine . Another method involves the Claisen-Schmidt condensation reaction between 2-(morpholine-piperidine-pyrrolidine-thiomorpholine) substituted quinoline-3-carbaldehyde and 1-(2-methyl-4-phenylquinolin-3-yl) ethan-1-one derivatives .
Industrial Production Methods
Industrial production methods for 2-(Piperidin-1-yl)quinoline-3-carbaldehyde typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize solvent-free or catalyst-free conditions to minimize environmental impact and reduce production costs .
化学反应分析
Types of Reactions
2-(Piperidin-1-yl)quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Acylation: Introduction of an acyl group into the molecule.
Sulfonylation: Introduction of a sulfonyl group.
Claisen-Schmidt Condensation: Formation of α,β-unsaturated carbonyl compounds.
1,3-Dipolar Cycloaddition: Formation of five-membered ring heterocycles.
Reductive Amination: Conversion of aldehydes or ketones to amines.
Grignard Reaction: Formation of carbon-carbon bonds.
Kabachnik-Fields Reaction: Formation of α-aminophosphonates
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, sodium hydroxide, ethanol, and various catalysts. Reaction conditions often involve room temperature or mild heating to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
作用机制
The mechanism of action of 2-(Piperidin-1-yl)quinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, the ether linkage between quinoline and piperidine is crucial for its inhibitory effect on certain enzymes . Additionally, its structure-activity relationship studies indicate that the position of nitrogen atoms in the core moiety significantly affects its biological activity .
相似化合物的比较
Similar Compounds
2-(Morpholin-1-yl)quinoline-3-carbaldehyde: Similar in structure but contains a morpholine ring instead of a piperidine ring.
2-(Piperazin-1-yl)quinoline-3-carbaldehyde: Contains a piperazine ring instead of a piperidine ring.
2-Chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-c]quinolin-7-one oxime: A quinoline derivative with potent antimalarial activity.
Uniqueness
2-(Piperidin-1-yl)quinoline-3-carbaldehyde is unique due to its specific combination of a piperidine ring and a quinoline core, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-piperidin-1-ylquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-11-13-10-12-6-2-3-7-14(12)16-15(13)17-8-4-1-5-9-17/h2-3,6-7,10-11H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVFBQJVPRFXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C=C2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
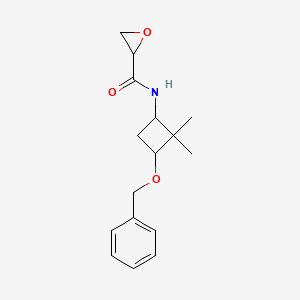
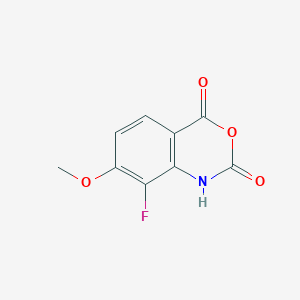

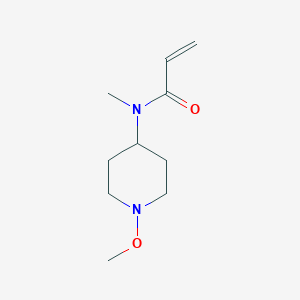
![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B2542715.png)
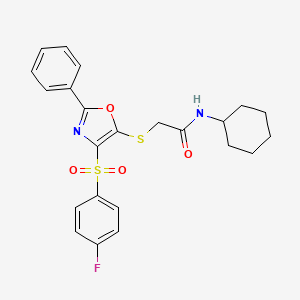
![6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol](/img/structure/B2542718.png)
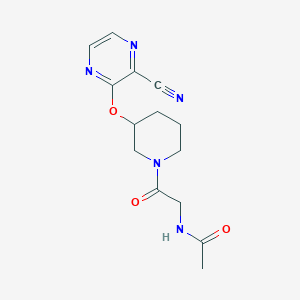
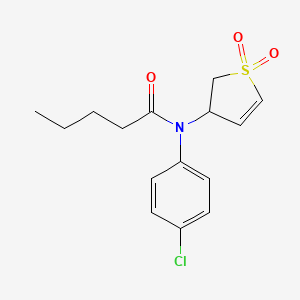
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)cinnamamide](/img/structure/B2542723.png)
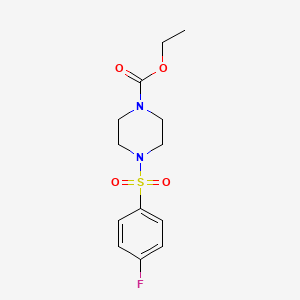
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide](/img/structure/B2542729.png)
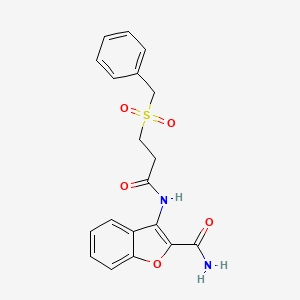
![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N'-methylthiourea](/img/structure/B2542731.png)
